molecular formula C17H21NO4 B2719721 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide CAS No. 2097898-32-1

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide

Cat. No.: B2719721
CAS No.: 2097898-32-1
M. Wt: 303.358
InChI Key: JFGLDPJFTWVTGH-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide is a synthetic small molecule featuring a benzofuran scaffold linked to an oxane (tetrahydropyran) carboxamide group via a methoxyethyl chain. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The benzofuran core is a privileged structure in pharmacology, known to contribute to a wide spectrum of biological activities . Scientific literature has extensively documented that benzofuran derivatives demonstrate notable pharmacological potential, including antimicrobial , anticancer , anti-inflammatory , and cholinesterase inhibitory activities . The incorporation of the oxane ring, a common motif in bioactive molecules, may influence the compound's stereochemistry and binding affinity to biological targets. The carboxamide linker and the methoxyethyl side chain are functional groups that can be critical for molecular interactions with enzymes or receptors, such as hydrogen bonding and dipole interactions. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a core scaffold for building compound libraries for high-throughput screening against various disease targets. This product is intended for research and development purposes exclusively. For Research Use Only (RUO). Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-20-16(11-18-17(19)12-6-8-21-9-7-12)15-10-13-4-2-3-5-14(13)22-15/h2-5,10,12,16H,6-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGLDPJFTWVTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CCOCC1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

Table 1: Key Structural and Pharmacological Features
Compound Molecular Features Target/Mechanism Indication
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide Benzofuran, methoxyethyl linker, oxane-4-carboxamide Hypothesized: Enzyme inhibition (e.g., kinases, synthases) Undisclosed (research phase)
Dencatistat (4-[2-(Cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide) Pyrimidine, cyclopropanesulfonamido, oxane-4-carboxamide, ethoxypyrazinyl-pyridine CTP Synthase 1 inhibition Antineoplastic (cancer)
Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}acetamide) Naphthyridine, difluorophenyl, trifluoromethyl biphenyl, methoxyethyl-piperidine Phospholipase A2 (PLA2) inhibition Atherosclerosis
Key Observations:

Core Pharmacophore :

  • All three compounds share a carboxamide group, often critical for target binding via hydrogen bonding. The oxane ring in the target compound and Dencatistat may stabilize conformations favorable for enzyme active-site interactions .
  • The methoxyethyl chain in the target compound and Goxalapladib could enhance solubility or reduce metabolic degradation compared to bulkier substituents .

Substituent-Driven Specificity :

  • Dencatistat’s pyrimidine and cyclopropanesulfonamido groups likely confer selectivity for CTP synthase 1, a nucleotide metabolism enzyme overexpressed in cancers. In contrast, the target compound’s benzofuran may favor interactions with oxidative stress-related targets (e.g., cytochrome P450 isoforms) .
  • Goxalapladib’s naphthyridine and trifluoromethyl biphenyl motifs are typical of PLA2 inhibitors, which reduce inflammatory lipid mediators in atherosclerosis .

Therapeutic Implications: The absence of a sulfonamide or fluorinated aryl group in the target compound suggests a divergent mechanism from Dencatistat and Goxalapladib.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The methoxyethyl linker could reduce cytochrome P450-mediated oxidation relative to Goxalapladib’s naphthyridine core, which is prone to metabolic hydroxylation .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide is a compound belonging to the class of benzofuran derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H21_{21}NO4_4
  • Molecular Weight : 303.35 g/mol
  • CAS Number : 2097898-32-1

The compound's structure allows it to interact with various biological targets, contributing to its potential pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Benzofuran derivatives have been shown to modulate several molecular pathways, including:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain phospholipases and kinases, which are crucial in various signaling pathways.
  • Receptor Interaction : It has been observed to interact with serotonin receptors (5HT1A), which may contribute to its neuropharmacological effects .

Biological Activities

This compound demonstrates a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through apoptosis induction in cancer cell lines.
  • Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent .
  • Antioxidant Effects : Like many benzofuran derivatives, it may exhibit antioxidant properties, reducing oxidative stress in cells.

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound Biological Activity Key Findings
5-phenyl-1-benzofuranAntimicrobial, AntioxidantExhibits strong antibacterial activity but lacks the structural complexity of the subject compound.
Benzofuran-2-y-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-y)methanoneAnticancerDemonstrates significant anticancer properties but operates through different pathways compared to the subject compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, including this compound:

  • Antitumor Efficacy Study : A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations. The mechanism involved the activation of caspase pathways and inhibition of cell proliferation markers .
  • Antibacterial Testing : In vitro tests revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential .
  • Oxidative Stress Modulation : Research indicated that this compound could reduce levels of reactive oxygen species (ROS) in cellular models, highlighting its potential as an antioxidant agent .

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